3-(2-chlorophenyl)-N-isopropylacrylamide

描述

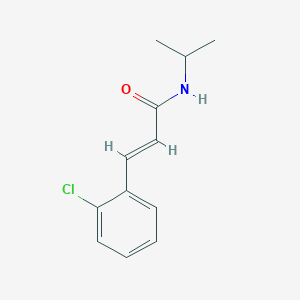

3-(2-Chlorophenyl)-N-isopropylacrylamide is an acrylamide derivative characterized by a 2-chlorophenyl group attached to the α-carbon of the acrylamide backbone and an isopropyl substituent on the nitrogen atom (Fig. 1). Acrylamides with aromatic and alkyl substituents are widely studied for their thermoresponsive behavior, polymer compatibility, and bioactivity .

Figure 1. Hypothesized structure of 3-(2-chlorophenyl)-N-isopropylacrylamide, inferred from analogs in , and 12.

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-9H,1-2H3,(H,14,15)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNKHWCGYSSWET-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Acrylamide Family

The following table compares key structural features, physical properties, and applications of 3-(2-chlorophenyl)-N-isopropylacrylamide with its analogs:

Notes:

- Thermoresponsive Behavior: The N-isopropyl group in the target compound is analogous to poly(N-isopropyl acrylamide) (pNIPAM), which exhibits a lower critical solution temperature (LCST) of ~32°C.

- Bioactivity : The 2-chlorophenyl moiety is associated with enzyme inhibition in compounds like W1807 and AVE#21, which bind allosteric sites in glycogen phosphorylase .

Physicochemical Properties

Solubility and Reactivity

- Hydrophobicity: Compared to N-benzyl-3-(4-cyano-phenyl)-acrylamide (logP ~3.2 estimated), the target compound’s 2-chlorophenyl and isopropyl groups likely increase hydrophobicity, reducing aqueous solubility.

- Electrophilicity : The acrylamide backbone’s α,β-unsaturated carbonyl group enables Michael addition or polymerization, similar to copolymers in , which integrate NIPAAm for stimuli-responsive materials .

Thermal Stability

Key Research Findings

Synthetic Feasibility: Acrylamide derivatives with chlorinated aryl groups are synthesized via radical polymerization or nucleophilic substitution, often requiring optimized monomer ratios (e.g., 81% yield for 3-(2-chloropyridinyl) analog) .

Structural Influence on Bioactivity : Chlorophenyl and isopropyl groups enhance membrane permeability and target binding in enzyme inhibitors, as seen in glycogen phosphorylase inhibitors .

Material Performance : Thermoresponsive acrylamides like pNIPAM show reversible swelling/deswelling, with elastic modulus transitions near 31–32°C, a trait likely shared by the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。